molecular formula C6H13NO B12841573 3-Ethyl-3-methoxyazetidine CAS No. 942400-30-8

3-Ethyl-3-methoxyazetidine

Cat. No.: B12841573
CAS No.: 942400-30-8
M. Wt: 115.17 g/mol
InChI Key: GOEOBDFNYYPLSF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where an azetidine precursor reacts with ethyl and methoxy-containing reagents under basic conditions . Another approach involves the ring-opening polymerization of azetidine derivatives, which can be catalyzed by both anionic and cationic initiators .

Industrial Production Methods: Industrial production of 3-ethyl-3-methoxyazetidine may involve large-scale aza-Michael additions or polymerization techniques. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methoxyazetidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The azetidine ring can be reduced to form amines.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Aldehydes, acids.

    Reduction: Amines.

    Substitution: Various substituted azetidines depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methoxyazetidine involves its interaction with molecular targets through its functional groups. The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various biochemical pathways. The ethyl and methoxy groups can modulate the compound’s reactivity and binding affinity to specific targets. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    Azetidine: The parent compound without the ethyl and methoxy substituents.

    3-Methyl-3-methoxyazetidine: Similar structure with a methyl group instead of an ethyl group.

    3-Ethyl-3-hydroxyazetidine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness: 3-Ethyl-3-methoxyazetidine is unique due to the combined presence of the ethyl and methoxy groups, which impart distinct chemical and physical properties.

Properties

CAS No.

942400-30-8

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-ethyl-3-methoxyazetidine

InChI

InChI=1S/C6H13NO/c1-3-6(8-2)4-7-5-6/h7H,3-5H2,1-2H3

InChI Key

GOEOBDFNYYPLSF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)OC

Origin of Product

United States

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